3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride
Description
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride is a synthetic organic compound featuring a naphthalene core linked to a propan-1-one moiety substituted with a morpholine group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmacological and chemical research. This compound has garnered attention due to its structural similarity to bioactive molecules, such as cathinone derivatives and nonsteroidal anti-inflammatory drug (NSAID) analogs .
Properties
IUPAC Name |
3-morpholin-4-yl-1-naphthalen-2-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2.ClH/c19-17(7-8-18-9-11-20-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16;/h1-6,13H,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZAKRPMEJALDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via α-Bromoketone Intermediate
A widely applicable method involves the bromination of 1-(naphthalen-2-yl)propan-1-one at the α-position, followed by nucleophilic displacement with morpholine. This two-step protocol, adapted from analogous syntheses, begins with the treatment of 1-(naphthalen-2-yl)propan-1-one with bromine in acetic acid, yielding 3-bromo-1-(naphthalen-2-yl)propan-1-one. Subsequent reaction with morpholine in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 12–24 hours facilitates substitution, forming the free base.
Reaction Conditions:
- Bromination: 1-(Naphthalen-2-yl)propan-1-one (1 eq), Br₂ (1.1 eq), glacial acetic acid, 0°C → room temperature, 2 hours.
- Amination: 3-Bromo-1-(naphthalen-2-yl)propan-1-one (1 eq), morpholine (2 eq), DMF, 80°C, 24 hours.
This method typically achieves yields of 65–75% for the free base, with purification via silica gel chromatography. The hydrochloride salt is subsequently obtained by treating the free base with hydrogen chloride (HCl) in diethyl ether, yielding a crystalline solid.
Mannich Multicomponent Reaction with Cerium Ammonium Nitrate Catalysis
The Mannich reaction offers a one-pot approach to β-aminoketones by condensing a ketone, an amine, and an aldehyde. For 3-(morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one, a modified Mannich protocol using CAN in PEG 400 under microwave irradiation significantly enhances reaction efficiency.
- Reactants:
- Ketone: 1-(Naphthalen-2-yl)propan-1-one (1 eq)
- Amine: Morpholine (1.2 eq)
- Aldehyde: Formaldehyde (1.5 eq, 37% aqueous solution)
- Catalyst/Solvent: CAN (5 mol%), PEG 400.
- Conditions: Microwave irradiation (60 W, 90°C, 10 minutes).
This method achieves >85% conversion, with the product purified via solid-phase extraction (SPE) on acidic alumina. The hydrochloride salt is formed by adding concentrated HCl to the free base in ethanol, followed by recrystallization.
Grignard Addition to Morpholinone Intermediates
A stereoselective route involves Grignard reagent addition to a morpholinone intermediate, derived from methyl lactate. While originally developed for bupropion analogues, this method adapts well to naphthalene systems:
- Morpholinone Synthesis: Methyl (R)-(+)-lactate is triflated and reacted with 2-amino-2-methyl-1-propanol to form (3S)-3,5,5-trimethylmorpholin-2-one.
- Grignard Addition: Reaction with 2-naphthylmagnesium bromide yields 3-(morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one after acidic workup.
This method provides enantiomeric excess (>98% ee) but requires multistep synthesis and chiral starting materials.
Comparative Analysis of Synthetic Methods
| Method | Yield | Reaction Time | Catalyst/Solvent | Purification |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–75% | 26 hours | DMF | Silica gel chromatography |
| Mannich with CAN | >85% | 10 minutes | CAN (5 mol%), PEG 400 | SPE, recrystallization |
| Grignard Addition | 32% | 48 hours | — | Column chromatography |
The Mannich-CAN protocol outperforms others in yield and speed, making it preferable for high-throughput synthesis. However, nucleophilic substitution remains viable for small-scale production without specialized equipment.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, naphthyl-H), 7.85–7.40 (m, 6H, naphthyl-H), 3.70–3.50 (m, 4H, morpholine-OCH₂), 2.90–2.60 (m, 6H, morpholine-NCH₂ and CH₂CO), 2.40 (t, 2H, J = 7.2 Hz, CH₂N).
- Melting Point: 198–200°C (hydrochloride salt).
- HPLC Purity: >99% (C18 column, acetonitrile/water + 0.1% TFA).
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Neuropharmacology
The morpholine moiety is known for its ability to cross the blood-brain barrier, suggesting potential applications in neuropharmacology. Compounds containing morpholine have been studied for their effects on neurotransmitter systems, which could lead to treatments for neurological disorders such as depression and anxiety .
Biological Research
The compound's utility extends to biological research where it can serve as a tool in understanding protein interactions and cellular mechanisms.
Fragment-Based Drug Discovery
This compound can be employed in fragment-based drug discovery approaches. This method involves screening small molecules to identify those that bind to target proteins, facilitating the development of new therapeutics . The unique binding properties of this compound may allow researchers to explore new therapeutic avenues.
Chemical Proteomics
In chemical proteomics, small molecules like this compound can be used to map protein interactions within cells. This application is critical for identifying new drug targets and understanding cellular pathways .
Synthetic Chemistry
This compound serves as a versatile scaffold in synthetic organic chemistry. Its structure allows for various modifications that can lead to the synthesis of new derivatives with enhanced biological activity.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including the use of tert-butyl lithium in a Weinreb ketone synthesis approach . This versatility is advantageous for researchers looking to develop new compounds based on its framework.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in aromatic substituents, amine groups, and pharmacological profiles. Below is a detailed comparison:
Substitution on the Aromatic Ring
Notes:
- The methoxy-substituted analog (derived from Naproxen) may exhibit enhanced anti-inflammatory properties compared to the parent compound due to improved bioavailability .
- Replacement of naphthalen-2-yl with phenyl reduces molecular weight and may alter receptor binding affinity, as seen in cathinone derivatives .
Variation in Amine Substituents
Notes:
- Morpholine derivatives generally exhibit higher polarity and solubility compared to alkylamine analogs (e.g., BMAPN), which may influence pharmacokinetics .
- Bulky amine groups (e.g., benzyl(isopropyl)amino) could hinder blood-brain barrier penetration, reducing CNS activity compared to smaller amines .
Pharmacologically Relevant Analogs
Notes:
Biological Activity
3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride, with the chemical formula CHClNO and CAS number 2807049, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings.
- Molecular Weight : 303.80 g/mol
- Molecular Structure : The compound features a morpholine ring and a naphthalene moiety, which are crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts. Below is a summary of its key biological activities:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Candida albicans | 0.75 |
The compound exhibited significant antibacterial and antifungal activities, comparable to established antibiotics like Ciprofloxacin and Ketoconazole, suggesting a potential role as an antimicrobial agent in clinical settings .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
| A549 (Lung Cancer) | 15 |
The mechanism of action involves the induction of apoptosis and cell cycle arrest, potentially through the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated groups compared to controls, supporting its potential use in treating resistant infections .
- Anticancer Research : In a comparative study with known anticancer agents, the compound demonstrated superior cytotoxicity against breast cancer cells, suggesting it could serve as a lead compound for developing new cancer therapies .
Q & A
Basic: What are the primary synthetic routes for 3-(Morpholin-4-yl)-1-(naphthalen-2-yl)propan-1-one hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Reacting naphthalen-2-yl propan-1-one derivatives with morpholine under nucleophilic substitution conditions. For example, using morpholine and a carbonyl precursor (e.g., 3-chloropropiophenone analogs) in polar aprotic solvents like DMF or DMSO, catalyzed by bases such as K₂CO₃ .
- Step 2: Hydrochloride salt formation via acidification (e.g., HCl in ethanol) to precipitate the final product .
- Optimization: Reaction temperatures (50–100°C) and stoichiometric ratios of morpholine to carbonyl precursors are critical for yield maximization .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For example, SHELX software (SHELXL/SHELXS) is widely used for refinement, especially for morpholine-containing structures .
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., naphthalene protons at δ 7.2–8.5 ppm, morpholine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry: HR-MS confirms molecular weight (e.g., C₁₈H₂₀ClNO₂•HCl: calculated 349.86 g/mol) .
Advanced: How to design experiments to evaluate its enzyme inhibition potential?
Methodological Answer:
- Target Selection: Prioritize enzymes with known morpholine interactions (e.g., kinases, cytochrome P450) .
- Assay Design: Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity (Kd) and inhibition constants (IC₅₀). For example, 3-(Morpholin-4-yl)propan-1-one derivatives have shown IC₅₀ values in the µM range against bacterial enzymes .
- Controls: Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., Western blotting for phosphorylation inhibition) .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Data Reconciliation: Cross-validate assays (e.g., MIC vs. time-kill curves for antimicrobial studies). For example, a compound may show "High" activity against S. aureus in MIC assays but "Low" efficacy in time-dependent studies due to stability issues .
- Structural Analog Comparison: Compare with analogs like 3-chloro-1-(morpholin-4-yl)propan-1-one, which exhibits varying activity levels depending on substituents (see table below) :
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 3-Chloro derivative | S. aureus | High |
| 3-Bromo derivative | E. coli | Moderate |
- Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to identify binding site discrepancies .
Basic: What are the reactivity patterns of this compound under different conditions?
Methodological Answer:
- Nucleophilic Substitution: The morpholine nitrogen can react with electrophiles (e.g., alkyl halides) in DMF at 60°C .
- Oxidation: The ketone group is susceptible to oxidation (e.g., with KMnO₄) to form carboxylic acids, requiring inert atmospheres for stability .
- Salt Formation: Reacts with strong acids (e.g., HCl gas) to form stable hydrochloride salts, critical for solubility in biological assays .
Advanced: How to resolve crystallographic ambiguities using computational tools?
Methodological Answer:
- Software Suite: SHELX programs (SHELXL for refinement, SHELXS for structure solution) are standard for resolving disordered morpholine rings or naphthalene packing .
- Twinned Data: For twinned crystals, use HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Validation: Check R-factor convergence (target: < 0.05) and validate with PLATON/ADDSYM to detect missed symmetry .
Basic: What pharmacological applications are hypothesized for this compound?
Methodological Answer:
- Antimicrobial Agent: Structural analogs show activity against Gram-positive bacteria, likely via membrane disruption or enzyme inhibition .
- CNS Drug Development: Morpholine moieties are known to enhance blood-brain barrier penetration, suggesting potential in neurology .
- Anticancer Scaffold: Propan-1-one derivatives inhibit kinases (e.g., PI3K/AKT pathway) in preclinical models .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Screening: Test DMSO vs. DMF for morpholine coupling; DMF often provides higher yields (70–85%) due to better nucleophilicity .
- Catalyst Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate high-purity product .
Basic: What analytical techniques confirm its stability under physiological conditions?
Methodological Answer:
- HPLC-MS: Monitor degradation products in simulated gastric fluid (pH 2.0) over 24 hours .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for high-temperature reactions) .
- pH-Dependent Solubility: Measure solubility in PBS (pH 7.4) vs. acetate buffer (pH 4.5) to predict bioavailability .
Advanced: How to integrate computational and experimental data for SAR studies?
Methodological Answer:
- QSAR Modeling: Use MOE or Schrödinger to correlate substituent electronegativity (e.g., Cl vs. Br) with bioactivity .
- Docking Validation: Compare predicted binding poses (e.g., in SARS-CoV-2 Mpro) with crystallographic data to refine models .
- Machine Learning: Train models on PubChem datasets to predict untested biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
